N-(3-Aminophenyl)-2-phenoxypropanamide
Overview
Description
N-(3-Aminophenyl)-2-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminophenyl group attached to a phenoxypropanamide backbone
Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted 2-(3-aminophenyl)imidazopyridine analogues, have been identified as anti-hat (anti-human african trypanosomiasis) agents .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets via specific biochemical pathways . The compound may interact with its targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
For instance, substituted 2-(3-aminophenyl)imidazopyridine analogues have been found to exhibit anti-trypanosomal activity .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
N-(3-Aminophenyl)-2-phenoxypropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with lysine-specific demethylase 1 (LSD1), an enzyme involved in histone demethylation . This interaction is crucial as it regulates histone methylation, impacting gene expression and cellular function. Additionally, this compound has shown potential as an inhibitor of LSD1, which could have therapeutic implications in cancer treatment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with LSD1 affects the methylation status of histone H3, thereby altering gene expression patterns . This modulation can lead to changes in cellular metabolism and impact processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of LSD1, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from histone H3, leading to changes in chromatin structure and gene expression. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of LSD1 activity . Prolonged exposure may lead to degradation, reducing its efficacy and altering its impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits LSD1 activity without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with LSD1 affects the methylation status of histone H3, impacting metabolic flux and metabolite levels . Additionally, this compound may be metabolized by other enzymes, leading to the formation of metabolites that could influence its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Transporters and binding proteins may facilitate its movement within cells, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with LSD1 and other biomolecules, impacting its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-phenoxypropanamide typically involves the reaction of 3-aminophenol with 2-phenoxypropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Aminophenyl)-2-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)-2-phenoxypropanamide
- N-(4-Aminophenyl)-2-phenoxypropanamide
- N-(3-Aminophenyl)-2-phenoxybutanamide
Uniqueness
N-(3-Aminophenyl)-2-phenoxypropanamide is unique due to its specific structural configuration, which can result in distinct biological and chemical properties compared to its analogs. The position of the amino group on the phenyl ring can significantly influence its reactivity and interaction with other molecules.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-phenoxypropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATYMVCFAKOKLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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